2-(2-Amino-3-bromophenyl)propan-2-ol

Organic Synthesis Building Blocks Quality Control

This 3-bromo positional isomer is differentiated from 5-bromo and non-brominated analogs. The precise 3-bromo substitution on the phenyl ring provides distinct reactivity in cross-coupling (Suzuki, Buchwald-Hartwig) and a calculated LogP of 2.26 for SAR studies. Procure only CAS 1803605-28-8 to ensure synthetic consistency and avoid the unquantified risk of generic alternatives.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 1803605-28-8
Cat. No. B1527862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-3-bromophenyl)propan-2-ol
CAS1803605-28-8
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C(=CC=C1)Br)N)O
InChIInChI=1S/C9H12BrNO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,11H2,1-2H3
InChIKeyZKQIBMPUZPSPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-3-bromophenyl)propan-2-ol (CAS 1803605-28-8) Product Specification and Baseline Data for Procurement


2-(2-Amino-3-bromophenyl)propan-2-ol (CAS 1803605-28-8) is an aromatic amino alcohol with a molecular formula of C9H12BrNO and a molecular weight of 230.1 g/mol [1]. It is characterized by a bromine atom at the 3-position and an amino group at the 2-position on the phenyl ring, which is substituted at the 1-position with a 2-hydroxypropan-2-yl group [1]. Commercial sources list this compound as a building block for organic synthesis with a typical purity of 95% . It is available in research quantities and is intended solely for scientific research and development [1].

Why 2-(2-Amino-3-bromophenyl)propan-2-ol Cannot Be Substituted with Unqualified Analogs: A Procurement Risk Analysis


Substituting 2-(2-Amino-3-bromophenyl)propan-2-ol (CAS 1803605-28-8) with a generic analog is not supported by available data due to the absence of comparative performance studies. In the absence of such evidence, the chemical identity (3-bromo substitution pattern) is the primary differentiator. Replacing it with an unverified alternative, such as the 5-bromo regioisomer (CAS 304853-89-2) or the non-brominated parent (CAS 15833-00-8), introduces an unquantified risk of altering reactivity, binding affinity, or other key properties in a synthetic or biological context. Therefore, procurement must be based on precise chemical identity rather than assumed functional equivalence.

Quantitative Evidence Guide for 2-(2-Amino-3-bromophenyl)propan-2-ol (CAS 1803605-28-8) vs. Analogs


Purity and Specification Benchmarking of 2-(2-Amino-3-bromophenyl)propan-2-ol vs. Regioisomer

This analysis is limited to a comparison of vendor specifications, as no peer-reviewed analytical or performance data are available. The target compound (CAS 1803605-28-8) and its regioisomer 2-(2-amino-5-bromophenyl)propan-2-ol (CAS 304853-89-2) are both offered with typical purities of 95% by various suppliers . The calculated physical properties for the 5-bromo isomer, such as a predicted density of 1.479 g/cm³, are not available from vendor sources for the 3-bromo target, limiting a quantitative comparison of their fundamental properties .

Organic Synthesis Building Blocks Quality Control

Structural and Physicochemical Differentiation from Parent Non-Brominated Scaffold

The target compound (CAS 1803605-28-8) differs from its non-brominated parent, 2-(2-aminophenyl)propan-2-ol (CAS 15833-00-8), by the addition of a bromine atom at the 3-position. This substitution increases the molecular weight from 151.21 g/mol to 230.10 g/mol and is predicted to increase lipophilicity (LogP) from 0.84 (estimated) to 2.26 [1]. Quantitative in vitro or in vivo comparative data for these compounds are absent from the literature.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Defined Research Application Scenarios for 2-(2-Amino-3-bromophenyl)propan-2-ol (CAS 1803605-28-8) Based on Available Data


Use as a Synthetic Intermediate in Organic Chemistry

The primary application for this compound, as defined by its commercial availability as a building block, is as a synthetic intermediate. Its 3-bromo substituent and amino alcohol functional groups provide a specific substitution pattern that can be utilized in multi-step organic syntheses, such as in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a precursor to more complex heterocyclic systems.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In the absence of specific target activity, this compound may be procured for use in internal medicinal chemistry SAR studies. It serves as a probe to investigate the effect of a 3-bromo substitution on the phenyl ring of an aminopropanol scaffold. This allows researchers to explore how this specific modification impacts properties like lipophilicity (calculated LogP of 2.26 ), which can influence membrane permeability and target binding, relative to other halogenated or unsubstituted analogs.

Reference Standard for Analytical Method Development

Due to its unique CAS registry number and defined chemical structure, 2-(2-Amino-3-bromophenyl)propan-2-ol can be procured for use as a reference standard or internal standard in analytical chemistry. It is suitable for the development and validation of HPLC, LC-MS, or GC-MS methods for the detection or quantification of this specific compound or structurally related impurities in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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